(2Z)-6-(benzyloxy)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-6-(benzyloxy)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3(2H)-one is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a benzyloxy group, and a brominated benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(benzyloxy)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group of the benzofuran core in the presence of a base.
Bromination of the Benzodioxin Moiety: The brominated benzodioxin moiety is synthesized separately through a bromination reaction of a benzodioxin precursor using bromine or a brominating agent.
Coupling Reaction: The final step involves a coupling reaction between the benzofuran core and the brominated benzodioxin moiety under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-(benzyloxy)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2Z)-6-(benzyloxy)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-6-(benzyloxy)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
(2Z)-6-(benzyloxy)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3(2H)-one is unique due to its combination of a benzofuran core, a benzyloxy group, and a brominated benzodioxin moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C24H17BrO5 |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-phenylmethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C24H17BrO5/c25-18-8-16(24-17(9-18)13-27-14-29-24)10-22-23(26)20-7-6-19(11-21(20)30-22)28-12-15-4-2-1-3-5-15/h1-11H,12-14H2/b22-10- |
InChI Key |
CDSJGILHNAPKJN-YVNNLAQVSA-N |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)Br)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5)OCO1 |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5)OCO1 |
Origin of Product |
United States |
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